1-Allyl-3-methylimidazolium tetrafluoroborate
Description
Properties
IUPAC Name |
1-methyl-3-prop-2-enylimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.BF4/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)5/h3,5-7H,1,4H2,2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPHDVUJHZMMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-methylimidazolium tetrafluoroborate can be synthesized through a metathesis reaction involving the corresponding chloride or bromide salts. The general procedure involves the reaction of 1-allyl-3-methylimidazolium chloride or bromide with sodium tetrafluoroborate in an aqueous or organic solvent .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazolium derivatives, while substitution reactions can introduce various functional groups into the imidazolium ring .
Scientific Research Applications
Chemical Applications
Solvent and Catalyst in Organic Reactions
1-Allyl-3-methylimidazolium tetrafluoroborate is widely used as a solvent and catalyst in various organic reactions, including:
- Alkylation : It facilitates the introduction of alkyl groups into organic molecules.
- Acylation : The compound serves as a medium for acylation reactions, enhancing yields and selectivity.
- Polymerization : Its properties make it suitable for use in polymer synthesis, where it can aid in controlling molecular weight and polydispersity.
Comparison with Similar Ionic Liquids
| Property/Compound | This compound | 1-Ethyl-3-methylimidazolium tetrafluoroborate | 1-Butyl-3-methylimidazolium tetrafluoroborate |
|---|---|---|---|
| Volatility | Low | Low | Low |
| Thermal Stability | High | High | High |
| Solubility | Excellent for organic/inorganic compounds | Good for organic compounds | Good for organic compounds |
| Unique Feature | Allyl group enhances reactivity | Ethyl group provides moderate reactivity | Butyl group offers different solvation properties |
Biological Applications
Enzyme Reactions and Protein Stabilization
Research indicates that this compound can enhance enzyme activity by providing a suitable microenvironment for catalytic processes. It has been utilized in various enzymatic assays where traditional solvents were ineffective or toxic. Its ability to stabilize proteins is crucial for maintaining cellular functions and improving reaction kinetics.
Case Study: Effects on Cell Viability
A study demonstrated that this compound influences cell viability and metabolic activity. For instance, it was observed to induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. The effective concentration resulting in a 50% reduction of cellular processes (EC50) can exceed 500 μM for specific cell lines, highlighting the need for careful dosage in therapeutic contexts.
Medical Applications
Drug Delivery Systems
Ongoing research investigates the use of this compound in drug delivery systems. Its ability to solubilize hydrophobic drugs could enhance bioavailability and therapeutic efficacy. Ionic liquids like this one are being explored as carriers for pharmaceuticals, potentially improving the delivery of active compounds to target sites within the body.
Industrial Applications
Electrochemical Applications
In industrial settings, this compound is utilized as an electrolyte in batteries and supercapacitors. Its ionic nature allows for efficient ion transport, which is critical for energy storage applications.
Liquid-Liquid Extraction Processes
The compound is also employed in liquid-liquid extraction processes for the purification and recovery of various compounds. Its unique solvation properties facilitate the separation of target molecules from complex mixtures.
Mechanism of Action
The mechanism by which 1-allyl-3-methylimidazolium tetrafluoroborate exerts its effects is primarily through its ionic nature and ability to stabilize various chemical species. The imidazolium cation interacts with different molecular targets, facilitating reactions and improving solubility of substrates. The tetrafluoroborate anion contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Key Research Findings
- Structural Advantages : The allyl group in [AMIM][BF₄] enhances interactions with aromatic compounds and polymers, improving extraction efficiency and composite material performance .
- Limitations : Higher reactivity of the allyl group may limit thermal stability compared to [BMIM][BF₄] .
- Future Directions : Comparative studies on [AMIM][BF₄]’s catalytic activity and gas absorption properties are needed to quantify its advantages over alkyl-functionalized ILs.
Biological Activity
1-Allyl-3-methylimidazolium tetrafluoroborate (AMIM-BF4) is an ionic liquid that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of AMIM-BF4, focusing on its mechanisms of action, effects on cellular processes, and applications in scientific research.
Target of Action
As an ionic liquid, AMIM-BF4 interacts with biological systems primarily through its cationic and anionic components. The imidazolium cation can insert into lipid bilayers, affecting membrane fluidity and integrity, while the tetrafluoroborate anion can influence various biochemical pathways .
Biochemical Pathways
Ionic liquids like AMIM-BF4 have been shown to modulate enzymatic reactions by acting as solvents or stabilizing agents for proteins. They can enhance enzyme activity by providing a suitable microenvironment for catalytic processes. The unique properties of ionic liquids, such as their ability to dissolve a wide range of compounds and their thermal stability, make them ideal candidates for biochemical applications .
Cellular Effects
Impact on Cell Function
AMIM-BF4 has been studied for its effects on various cell types. Research indicates that it can influence cell viability and metabolic activity. For instance, studies have demonstrated that ionic liquids can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy . Additionally, AMIM-BF4 has been shown to affect protein folding dynamics and stability, which is crucial for maintaining cellular functions .
Toxicity and Safety Profile
The toxicity of AMIM-BF4 varies depending on concentration and exposure duration. Preliminary studies indicate that the effective concentration resulting in 50% reduction of cellular processes (EC50) can exceed 500 μM for certain cell lines . This underscores the importance of careful dosage in therapeutic applications.
Applications in Scientific Research
Enzyme Reactions and Protein Stabilization
AMIM-BF4 is being explored as a medium for enzyme reactions due to its ability to stabilize proteins and enhance reaction kinetics. It has been utilized in various enzymatic assays where traditional solvents were ineffective or toxic. The compound's unique solvation properties allow for improved enzyme activity and stability under different conditions.
Drug Delivery Systems
Research is ongoing into the use of AMIM-BF4 in drug delivery systems. Its ability to solubilize hydrophobic drugs could enhance bioavailability and therapeutic efficacy. Ionic liquids have been proposed as carriers for pharmaceuticals, potentially improving the delivery of active compounds to target sites within the body .
Case Studies
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-Allyl-3-methylimidazolium tetrafluoroborate relevant to its use as an ionic liquid?
- Answer : Critical properties include density (1.11–1.49 g/cm³ depending on temperature), viscosity (18 cP at 25°C), and ionic conductivity (8.87–17.0 mS/cm at 30°C). These values are influenced by structural features, such as the allyl group's electron-withdrawing effects and the tetrafluoroborate anion's hydrophobicity . Thermal stability is also significant, with decomposition temperatures typically exceeding 300°C, though impurities (e.g., halides) can lower this .
| Property | Value | Measurement Conditions | Source ID |
|---|---|---|---|
| Density | 1.11–1.49 g/cm³ | 24–29°C | |
| Viscosity | 18 cP | 25°C | |
| Ionic Conductivity | 8.87–17.0 mS/cm | 30°C | |
| Molecular Weight | 210.0 g/mol | — |
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : The synthesis typically involves a two-step process:
Quaternization : Allyl bromide reacts with 1-methylimidazole to form 1-allyl-3-methylimidazolium bromide.
Anion Exchange : The bromide salt undergoes metathesis with sodium tetrafluoroborate (NaBF₄) in aqueous or acetone media.
Purification requires repeated washing with solvents (e.g., ethyl acetate) and vacuum drying to remove residual halides, which can affect electrochemical performance .
Advanced Research Questions
Q. How does the allyl functional group influence the electrochemical stability of this compound compared to alkyl-substituted analogues?
- Answer : The allyl group enhances electrochemical stability due to conjugation effects, which reduce susceptibility to oxidative degradation. For example, electrodes modified with this ionic liquid exhibit stable performance in reductive studies (e.g., imidacloprid detection) with a wide electrochemical window (−1.5 to +1.5 V vs. Ag/AgCl). In contrast, alkyl-substituted analogues (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) show narrower windows due to weaker cation-anion interactions .
Q. What methodological considerations are critical when studying gas solubility (e.g., CO₂, H₂S) in this compound?
- Answer : Key considerations include:
- Temperature Control : Solubility decreases with temperature (e.g., Henry’s law constants for CO₂ increase from 303.15 K to 353.15 K) .
- Diffusion Coefficients : Use a semi-infinite volume approach to account for viscosity effects, which are temperature-dependent .
- Data Correlation : Apply the Krichevsky-Kasarnovsky equation to model gas-liquid equilibria and calculate partial molar thermodynamic functions (ΔG, ΔH, ΔS) .
Q. How should researchers reconcile discrepancies in reported viscosity values for this compound across different studies?
- Answer : Discrepancies arise from variations in purity (e.g., residual water or halides), measurement techniques (e.g., capillary vs. rotational viscometers), and temperature calibration. For consistency:
- Purification : Use vacuum drying (<1 kPa, 60°C for 48 hours) to minimize water content .
- Standardization : Report measurements under inert atmospheres (e.g., argon) and validate with reference fluids .
Methodological Guidelines
Q. What protocols ensure reliable characterization of thermal stability in ionic liquids like this compound?
- Answer :
Thermogravimetric Analysis (TGA) : Use a heating rate of 10°C/min under nitrogen to determine decomposition onset temperatures.
Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transition, crystallization) between −100°C and 300°C.
Impurity Screening : Conduct ion chromatography to detect halides, which accelerate thermal degradation .
Q. How can researchers optimize the use of this compound in cellulose dissolution studies?
- Answer :
- Regeneration Efficiency : After dissolving cellulose (5–20 wt%), regenerate fibers by precipitating in deionized water.
- Fiber Characterization : Use X-ray diffraction (XRD) to confirm cellulose I → II structural transitions and molecular mass distribution analysis via GPC .
- Solvent Recovery : Distill under reduced pressure to recover and reuse the ionic liquid, minimizing costs .
Data Contradiction Analysis
Q. Why do studies report conflicting conductivity values for this compound?
- Answer : Conductivity depends on ion mobility, which is sensitive to:
- Water Content : Even 0.1 wt% H₂O can increase conductivity by 10–15% due to enhanced ion dissociation .
- Measurement Frequency : Use impedance spectroscopy at 1 kHz–1 MHz to avoid electrode polarization artifacts .
- Anion-Cation Pairing : DFT simulations suggest weaker pairing in allyl derivatives compared to alkyl analogues, increasing conductivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
